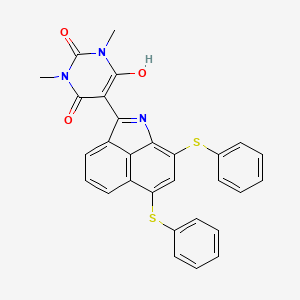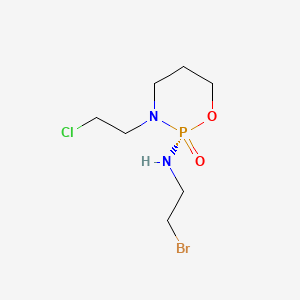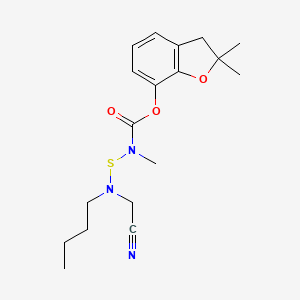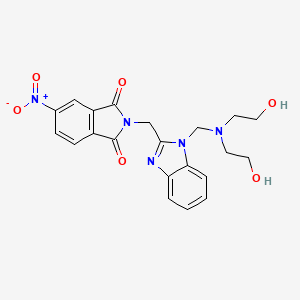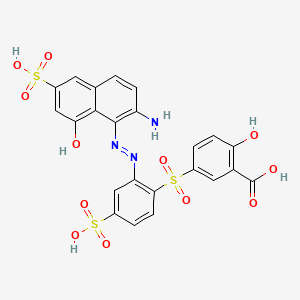
5-((2-((2-Amino-8-hydroxy-6-sulpho-1-naphthyl)azo)-4-sulphophenyl)sulphonyl)salicylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((2-((2-Amino-8-hydroxy-6-sulpho-1-naphthyl)azo)-4-sulphophenyl)sulphonyl)salicylic acid is a complex organic compound known for its vibrant color and extensive use in various scientific fields. This compound is characterized by its azo group, which is responsible for its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-((2-Amino-8-hydroxy-6-sulpho-1-naphthyl)azo)-4-sulphophenyl)sulphonyl)salicylic acid typically involves a multi-step process. The initial step often includes the diazotization of 2-amino-8-hydroxy-6-sulpho-1-naphthylamine, followed by coupling with 4-sulphophenylsulphonyl salicylic acid under controlled pH conditions. The reaction is usually carried out in an aqueous medium with the temperature maintained at a specific range to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors with precise control over temperature, pH, and reaction time. The use of continuous flow reactors and automated systems ensures consistency and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-((2-((2-Amino-8-hydroxy-6-sulpho-1-naphthyl)azo)-4-sulphophenyl)sulphonyl)salicylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5-((2-((2-Amino-8-hydroxy-6-sulpho-1-naphthyl)azo)-4-sulphophenyl)sulphonyl)salicylic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye and pH indicator due to its color-changing properties.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of colored materials and as a tracer in various processes.
Mechanism of Action
The mechanism of action of 5-((2-((2-Amino-8-hydroxy-6-sulpho-1-naphthyl)azo)-4-sulphophenyl)sulphonyl)salicylic acid involves its interaction with specific molecular targets. The azo group can undergo reduction, leading to the formation of active intermediates that interact with cellular components. These interactions can result in changes in cellular processes, making it useful in various applications.
Comparison with Similar Compounds
Similar Compounds
- 5-((2-((2-Amino-8-hydroxy-6-sulpho-1-naphthyl)azo)-4-sulphophenyl)sulphonyl)benzoic acid
- 5-((2-((2-Amino-8-hydroxy-6-sulpho-1-naphthyl)azo)-4-sulphophenyl)sulphonyl)anisic acid
Uniqueness
Compared to similar compounds, 5-((2-((2-Amino-8-hydroxy-6-sulpho-1-naphthyl)azo)-4-sulphophenyl)sulphonyl)salicylic acid is unique due to its specific structural features, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Properties
CAS No. |
25747-24-4 |
|---|---|
Molecular Formula |
C23H17N3O12S3 |
Molecular Weight |
623.6 g/mol |
IUPAC Name |
5-[2-[(2-amino-8-hydroxy-6-sulfonaphthalen-1-yl)diazenyl]-4-sulfophenyl]sulfonyl-2-hydroxybenzoic acid |
InChI |
InChI=1S/C23H17N3O12S3/c24-16-4-1-11-7-14(41(36,37)38)10-19(28)21(11)22(16)26-25-17-9-13(40(33,34)35)3-6-20(17)39(31,32)12-2-5-18(27)15(8-12)23(29)30/h1-10,27-28H,24H2,(H,29,30)(H,33,34,35)(H,36,37,38) |
InChI Key |
WUJAOMXXLDPOGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)O)O)N=NC3=C(C=CC(=C3)S(=O)(=O)O)S(=O)(=O)C4=CC(=C(C=C4)O)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






